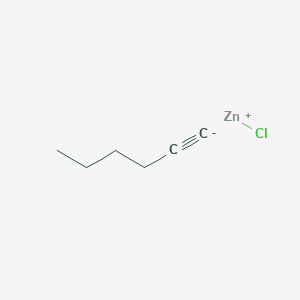
Zinc, chloro-1-hexynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, chloro-1-hexynyl- is an organozinc compound characterized by the presence of a zinc atom bonded to a chloro group and a 1-hexynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, chloro-1-hexynyl- typically involves the reaction of zinc chloride with 1-hexyne in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{ZnCl}_2 + \text{C}_6\text{H}_9\text{Cl} \rightarrow \text{Zn(C}_6\text{H}_9\text{Cl)}_2 ]
Industrial Production Methods: Industrial production of Zinc, chloro-1-hexynyl- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: Zinc, chloro-1-hexynyl- can undergo oxidation reactions, forming zinc oxide and other oxidized products.
Reduction: The compound can be reduced to form zinc metal and corresponding hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions.
Major Products:
Oxidation: Zinc oxide and hexanoic acid derivatives.
Reduction: Zinc metal and hexane.
Substitution: Various substituted hexynyl derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc, chloro-1-hexynyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-zinc bonds, which are crucial in cross-coupling reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis and metalloprotein interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Zinc, chloro-1-hexynyl- exerts its effects involves the formation of stable organozinc intermediates. These intermediates can participate in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets include organic substrates that undergo transformation through the action of the zinc center, often involving coordination to the zinc atom and subsequent reaction with other reagents.
Vergleich Mit ähnlichen Verbindungen
- Zinc, chloro-1-butynyl-
- Zinc, chloro-1-octynyl-
- Zinc, chloro-1-propynyl-
Comparison: Zinc, chloro-1-hexynyl- is unique due to its specific chain length and the resulting steric and electronic properties. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it particularly useful in certain synthetic applications. The presence of the chloro group also imparts distinct reactivity patterns compared to other halogenated zinc compounds.
Eigenschaften
CAS-Nummer |
65960-05-6 |
|---|---|
Molekularformel |
C6H9ClZn |
Molekulargewicht |
182.0 g/mol |
IUPAC-Name |
chlorozinc(1+);hex-1-yne |
InChI |
InChI=1S/C6H9.ClH.Zn/c1-3-5-6-4-2;;/h3,5-6H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
DYPFMEGFLSLZJF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC#[C-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


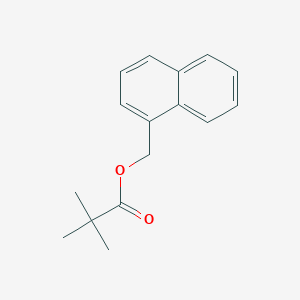
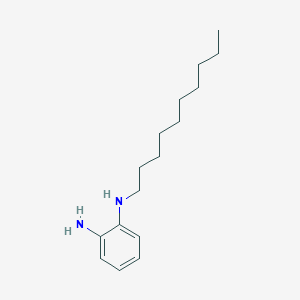


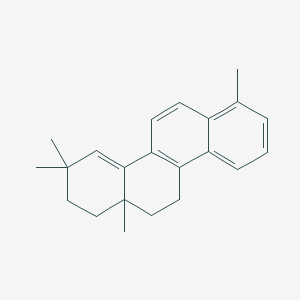

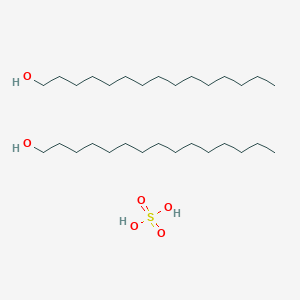
![4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14476919.png)
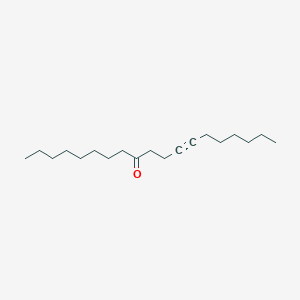
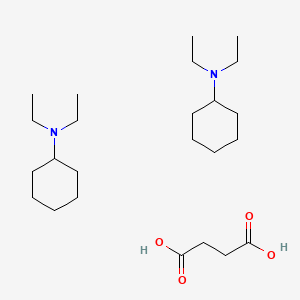


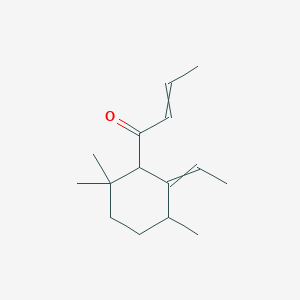
![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)
